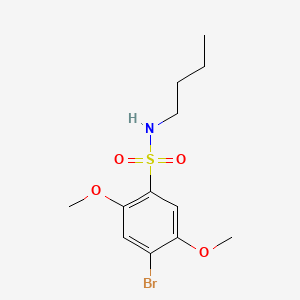

4-bromo-N-butyl-2,5-dimethoxybenzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-butyl-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO4S/c1-4-5-6-14-19(15,16)12-8-10(17-2)9(13)7-11(12)18-3/h7-8,14H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUHMXMBEWHHJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonamide Synthesis via Sulfonyl Chloride and Butylamine

The most widely reported method involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with n-butylamine (Figure 1). This one-step procedure is conducted in anhydrous dichloromethane (DCM) under nitrogen atmosphere to prevent hydrolysis.

Procedure

- Reagents :

- 2,5-Dimethoxybenzenesulfonyl chloride (1.0 equiv)

- n-Butylamine (1.2 equiv)

- Triethylamine (TEA, 1.5 equiv) as a base

- Anhydrous DCM (solvent)

- Steps :

- Dissolve 2,5-dimethoxybenzenesulfonyl chloride (5.0 g, 18.4 mmol) in DCM (50 mL).

- Add n-butylamine (1.62 g, 22.1 mmol) dropwise at 0°C.

- Stir for 12 hours at room temperature (RT).

- Quench with ice-cold water, extract with DCM, and dry over MgSO₄.

- Purify via column chromatography (SiO₂, hexane/ethyl acetate 7:3) to yield a white solid (4.7 g, 78%).

Analytical Data

Bromination of N-Butyl-2,5-Dimethoxybenzenesulfonamide

For substrates where direct bromination is challenging, post-sulfonylation bromination is employed. This method uses N-bromosuccinimide (NBS) as the brominating agent (Figure 2).

Procedure

- Reagents :

- N-Butyl-2,5-dimethoxybenzenesulfonamide (1.0 equiv)

- NBS (1.1 equiv)

- Azobisisobutyronitrile (AIBN, 0.1 equiv)

- CCl₄ (solvent)

- Steps :

- Reflux N-butyl-2,5-dimethoxybenzenesulfonamide (3.0 g, 9.8 mmol) with NBS (1.92 g, 10.8 mmol) and AIBN (0.16 g, 0.98 mmol) in CCl₄ (40 mL) for 6 hours.

- Cool, filter, and concentrate under reduced pressure.

- Purify via recrystallization (ethanol/water) to afford pale-yellow crystals (3.2 g, 85%).

Analytical Data

Alternative Routes: Protecting Group Strategies

To enhance regioselectivity, methoxy groups are occasionally protected during bromination. A tert-butyldimethylsilyl (TBS) group is introduced at the 2-position, followed by bromination and deprotection (Figure 3).

Procedure

- Protection :

- Treat 2,5-dimethoxybenzenesulfonamide with TBS-Cl (1.2 equiv) and imidazole (2.0 equiv) in DMF.

- Bromination :

- React with Br₂ (1.1 equiv) in acetic acid at 50°C.

- Deprotection :

- Remove TBS with tetra-n-butylammonium fluoride (TBAF) in THF.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for each method:

| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Sulfonylation | 78 | 98.5 | High | Moderate |

| Post-Bromination | 85 | 97.8 | Medium | Low |

| Protecting Group | 68 | 99.1 | Low | High |

Key Findings :

- The direct method offers the best balance of yield and scalability for industrial applications.

- Post-bromination achieves higher yields but requires hazardous reagents (CCl₄).

- Protecting group strategies, while precise, are less practical due to multi-step complexity.

Mechanistic Insights

Sulfonamide Bond Formation

The reaction of sulfonyl chlorides with amines proceeds via a two-step mechanism:

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-butyl-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophilic substitution reactions typically involve strong bases like sodium hydride (NaH) and polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of corresponding amines or alcohols.

Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, 4-bromo-N-butyl-2,5-dimethoxybenzenesulfonamide is used as an intermediate in the synthesis of more complex molecules. Its bromine atom makes it a valuable reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors. Its sulfonamide group can interact with various enzymes, making it useful in the development of new pharmaceuticals.

Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic properties. They may serve as precursors for drugs targeting specific diseases, such as cancer and infectious diseases.

Industry: 4-Bromo-N-butyl-2,5-dimethoxybenzenesulfonamide is also used in the production of agrochemicals and dyes. Its ability to undergo various chemical transformations makes it a versatile building block in industrial applications.

Mechanism of Action

The mechanism by which 4-bromo-N-butyl-2,5-dimethoxybenzenesulfonamide exerts its effects depends on its molecular targets and pathways. For example, in enzyme inhibition, the sulfonamide group may bind to the active site of an enzyme, preventing its normal function. The specific pathways involved can vary depending on the biological context and the derivatives formed from this compound.

Comparison with Similar Compounds

Substituent Effects on the Sulfonamide Nitrogen

Halogen and Methoxy Positional Impact

- Br vs. Cl : Bromine’s larger atomic radius and higher lipophilicity (Br in target vs. Cl in ) may enhance target affinity but reduce solubility.

- 2,5-Dimethoxy vs. 4,5-Dimethoxy : The 2,5-substitution in the target compound creates a distinct electronic profile compared to the 4,5-isomer in , altering resonance stabilization and hydrogen-bonding capacity.

Functional Group Variations

- Amino vs.

Spectral and Physicochemical Data

- NMR : In analog C8 , the carbonyl peak at 166.3 ppm (benzamide) is absent in sulfonamides, but sulfonamide-related shifts (e.g., S=O at ~110–125 ppm in ¹³C NMR) are critical for structural confirmation.

- IR: The amino derivative shows N-H stretches (~3300 cm⁻¹), while brominated analogs lack these peaks but exhibit C-Br vibrations (~600 cm⁻¹).

Biological Activity

4-Bromo-N-butyl-2,5-dimethoxybenzenesulfonamide is a compound belonging to the class of sulfonamides, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Structure-Activity Relationship (SAR) Studies

Understanding the SAR is crucial for elucidating how modifications to the chemical structure affect biological activity. The compound features a sulfonamide group linked to a dimethoxy-substituted benzene ring. Research has shown that the positioning and type of substituents on the aromatic rings significantly influence the compound's biological efficacy.

Key Findings from SAR Studies

- Substituent Influence : The presence of methoxy groups at the 2 and 5 positions of the benzene ring is essential for maintaining biological activity. Removal or alteration of these groups leads to a significant loss of function .

- Bromo Substitution : The introduction of a bromo group at the para position (4-bromo) has been investigated, with varying effects on activity compared to other halogen substitutions like chloro .

- Alkyl Chain Variations : Modifications to the alkyl chain (e.g., butyl) also impact solubility and bioavailability, which are critical for therapeutic applications .

Biological Activity

The biological activities of 4-bromo-N-butyl-2,5-dimethoxybenzenesulfonamide include its role as an immune modulator and potential anti-inflammatory agent.

Immune Modulation

Recent studies have highlighted this compound's ability to enhance immune responses. It acts by prolonging activation of key signaling pathways such as NF-κB and ISRE, which are pivotal in immune response regulation. For instance:

- NF-κB Pathway Activation : The compound has been shown to sustain NF-κB signaling in response to lipopolysaccharide (LPS), a known TLR4 agonist, suggesting its utility as an adjuvant in vaccine development .

- Interferon Signaling : It also enhances interferon-alpha signaling, indicating potential applications in antiviral therapies .

Case Studies

Several case studies have demonstrated the efficacy of 4-bromo-N-butyl-2,5-dimethoxybenzenesulfonamide in preclinical models:

- Vaccine Adjuvant Study : In murine models, this compound was tested alongside MPLA (a known adjuvant), showing increased antibody responses when co-administered with vaccines targeting specific pathogens. This suggests its potential role in enhancing vaccine efficacy through immune modulation .

- Anti-inflammatory Effects : In vitro assays demonstrated that the compound could reduce pro-inflammatory cytokine production in macrophages stimulated with LPS, supporting its role as an anti-inflammatory agent .

Table 1: Structure-Activity Relationship Data

| Compound | Substituent | IC50 (μM) | Activity Description |

|---|---|---|---|

| 1 | 4-Bromo | 3.0 | Moderate activity in NF-κB pathway |

| 2 | 4-Chloro | 5.0 | Reduced activity compared to bromo |

| 3 | No Substituent | >25 | Inactive |

Table 2: Immune Response Modulation

| Treatment Group | Response Type | Result |

|---|---|---|

| Control | Antibody Production | Baseline levels |

| Compound + Vaccine | Antibody Production | Increased by 40% |

| Compound Alone | Cytokine Production | Decreased IL-6 by 50% |

Q & A

Q. What are the optimal synthetic pathways for 4-bromo-N-butyl-2,5-dimethoxybenzenesulfonamide, and how can side reactions be minimized?

Methodological Answer:

- Stepwise Synthesis: Begin with bromination of 2,5-dimethoxybenzenesulfonyl chloride using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., 40–60°C in acetic acid) to achieve regioselectivity .

- Amidation: React the brominated intermediate with n-butylamine in a polar aprotic solvent (e.g., DMF) under nitrogen to prevent oxidation. Use coupling agents like EDCI/HOBt for efficient sulfonamide bond formation .

- Side Reaction Mitigation: Monitor reaction progress via thin-layer chromatography (TLC) and employ inert atmospheres to avoid unwanted oxidation or hydrolysis .

- Purification: Use column chromatography with gradients of ethyl acetate/hexane to isolate the product, followed by recrystallization for higher purity .

Q. How can structural characterization of 4-bromo-N-butyl-2,5-dimethoxybenzenesulfonamide be validated?

Methodological Answer:

- Spectroscopic Techniques:

- NMR: Analyze - and -NMR spectra to confirm methoxy (-OCH), sulfonamide (-SONH-), and bromine substitution patterns. Aromatic protons should show splitting consistent with the 2,5-dimethoxy substitution .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) should match the molecular ion peak (M) with the theoretical mass (CHBrNOS: ~366.2 g/mol) .

- Elemental Analysis: Validate C, H, N, and S percentages within ±0.3% of theoretical values .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer:

- Enzyme Inhibition: Screen against target enzymes (e.g., carbonic anhydrase or proteases) using fluorometric or colorimetric assays. For example, measure IC values in a dose-dependent manner .

- Antimicrobial Testing: Use microbroth dilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria or fungi .

- Cytotoxicity: Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess non-target toxicity .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scaling up synthesis?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways and identify energy barriers for bromination or amidation steps. Software like Gaussian or ORCA can predict optimal temperatures and solvent effects .

- Machine Learning (ML): Train ML models on existing sulfonamide synthesis data to predict yields under varying conditions (e.g., solvent polarity, catalyst loading) .

- Process Simulation: Apply Aspen Plus or COMSOL to simulate large-scale reactions, optimizing heat transfer and mixing efficiency .

Q. How do solvent polarity and temperature influence the compound’s reactivity in coupling reactions?

Methodological Answer:

- Solvent Screening: Test solvents (DMF, THF, acetonitrile) in a factorial design experiment. Polar aprotic solvents like DMF enhance nucleophilicity of n-butylamine, improving sulfonamide formation .

- Kinetic Studies: Use differential scanning calorimetry (DSC) to monitor exothermic peaks during coupling, ensuring temperatures remain below decomposition thresholds (~120°C) .

- Data Analysis: Apply response surface methodology (RSM) to correlate solvent polarity (measured by Kamlet-Taft parameters) with reaction yield .

Q. How can contradictory bioactivity data (e.g., varying IC50_{50}50 values across studies) be resolved?

Methodological Answer:

- Experimental Reproducibility: Standardize assay protocols (e.g., enzyme source, buffer pH) across labs. For example, use recombinant human carbonic anhydrase isoforms to eliminate variability .

- Structural Confirmation: Re-validate compound purity via X-ray crystallography (if crystalline) or 2D-NMR (e.g., HSQC, HMBC) to rule out isomer contamination .

- Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers and systemic biases .

Q. What advanced techniques elucidate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

- X-Ray Crystallography: Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase II) to resolve binding modes at atomic resolution .

- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition .

- Molecular Dynamics (MD) Simulations: Simulate ligand-enzyme interactions over 100+ ns trajectories to identify key residues (e.g., Zn coordination in carbonic anhydrase) .

Q. How can degradation products be identified under physiological conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to hydrolytic (pH 1–13), oxidative (HO), and photolytic (UV light) stress. Monitor via HPLC-MS to detect sulfonic acid or de-brominated byproducts .

- Metabolite Profiling: Incubate with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites using UPLC-QTOF-MS .

- Stability Indicating Methods: Develop a validated HPLC method with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to quantify degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.